4-Chloro-2-[1-(methylsulfanyl)ethyl]aniline
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Overview
Description
4-Chloro-2-[1-(methylsulfanyl)ethyl]aniline is an organic compound with the molecular formula C9H12ClNS It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a 1-(methylsulfanyl)ethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[1-(methylsulfanyl)ethyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with 1-(methylsulfanyl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[1-(methylsulfanyl)ethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron, hydrochloric acid.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted anilines.
Scientific Research Applications
4-Chloro-2-[1-(methylsulfanyl)ethyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[1-(methylsulfanyl)ethyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methylsulfonyl)aniline: Similar structure but with a sulfonyl group instead of a sulfanyl group.
4-Chloro-2-(methylthio)aniline: Similar structure but with a methylthio group instead of a 1-(methylsulfanyl)ethyl group.
Uniqueness
4-Chloro-2-[1-(methylsulfanyl)ethyl]aniline is unique due to the presence of both a chlorine atom and a 1-(methylsulfanyl)ethyl group on the aniline ring. This combination of substituents can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
62213-97-2 |
---|---|
Molecular Formula |
C9H12ClNS |
Molecular Weight |
201.72 g/mol |
IUPAC Name |
4-chloro-2-(1-methylsulfanylethyl)aniline |
InChI |
InChI=1S/C9H12ClNS/c1-6(12-2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3 |
InChI Key |
CJCFXOVIARJACE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)N)SC |
Origin of Product |
United States |
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